REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:6])[CH2:3][CH:4]=[CH2:5].[Cl-].[Cl-].[CH2:9]([Al+2])C.Cl[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15]C=1>[Cl-].[Cl-].C1([Ti+2]C2C=CC=C2)C=CC=C1.N12CCN(CC1)CC2>[CH2:3]([C:4]([CH2:13][CH2:18][CH2:17][CH:16]([CH3:15])[CH3:9])=[CH2:5])[CH:2]([CH3:6])[CH3:1] |f:1.2.3,5.6.7|
|
Name
|
glass
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CC(CC=C)C
|
Name
|
|
Quantity
|
0.045 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].C(C)[Al+2]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
7.2 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].C1(C=CC=C1)[Ti+2]C1C=CC=C1
|
Name
|
|
Quantity
|
8 mg
|
Type
|
catalyst
|
Smiles
|
N12CCN(CC1)CC2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After a two hour reaction at 25° C.
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C(=C)CCCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |